molecular formula C17H17FN4O2S B2582791 N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 1016472-45-9

N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2582791
CAS No.: 1016472-45-9
M. Wt: 360.41
InChI Key: VZSKHZGKMVJLJF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic compound of high interest in medicinal chemistry and oncology research, incorporating the versatile 1,3,4-oxadiazole pharmacophore . The 1,3,4-oxadiazole scaffold is recognized for its wide spectrum of biological activities and is a privileged structure in the development of anticancer agents . Research indicates that derivatives of 1,3,4-oxadiazole can exhibit potent antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation . Their mechanisms of action are diverse and may include the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), or the disruption of growth factor signaling . Furthermore, structural analogs featuring acetamide linkers and cyclohexyl groups have been investigated as inhibitors of metabolic enzymes like Acetyl-CoA Carboxylase (ACC), highlighting the potential of this compound class in metabolic disorder research . The specific molecular architecture of this compound, combining the 1,3,4-oxadiazole ring with a fluorophenyl group and a cyanocyclohexyl-acetamide chain, makes it a valuable chemical tool for probing biological pathways and for use in structure-activity relationship (SAR) studies to develop new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c18-13-7-3-2-6-12(13)15-21-22-16(24-15)25-10-14(23)20-17(11-19)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKHZGKMVJLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C18H19FN4O2S
Molecular Weight 374.4 g/mol
IUPAC Name This compound
Canonical SMILES CC(C#N)C1CCCCC1NC(=O)C(C(=O)N)S(=O)(=O)C=C1F

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in antimicrobial and anti-inflammatory activities. The fluorophenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains.

Anticancer Properties

Emerging studies suggest potential anticancer activity:

  • Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment :
    • In a recent investigation presented at a pharmacological conference, the compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies indicate that this compound exhibits low toxicity in vitro. However, comprehensive in vivo studies are necessary to fully establish its safety profile.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Oxadiazole Substituent Acetamide N-Substituent Notable Functional Groups
Target Compound 2-fluorophenyl 1-cyanocyclohexyl –C≡N, –F
2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide [1] 4-acetamidophenyl Aryl –NHCOCH₃
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide [2,4] diphenylmethyl pyrazin-2-yl –CH(C₆H₅)₂, pyrazine ring
2-{[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-chlorophenyl)acetamide [7] benzofuran-2-yl 3-chlorophenyl –Cl, fused benzofuran
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide [14] 2-furyl 2-methoxyphenyl –OCH₃, furan ring

Key Observations :

  • The 1-cyanocyclohexyl substituent is unique among the analogs, offering a bulky, lipophilic moiety that may improve membrane permeability but reduce aqueous solubility. In contrast, pyrazine [2,4] or aryl [1] substituents contribute to π-π interactions in biological targets.
  • The sulfanyl (–S–) linker is conserved across analogs, critical for maintaining structural integrity and hydrogen bonding capacity .

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Type Melting Point (°C) Molecular Weight (g/mol) IR/NMR Features
Target Compound (calculated) ~367.4 –C≡N stretch (2240 cm⁻¹), δ 7.3–7.6 (fluorophenyl)
Thiazolylmethyl derivatives [3] 134–178 375–389 –NH (3300 cm⁻¹), C=O (1680 cm⁻¹)
Indolylmethyl derivatives [6] 142–155 378–428 –S–CH₂ (δ 4.2–4.6 ppm), indole NH (δ 10.2 ppm)
Benzofuran-oxadiazole [7] ~400 C–O–C (1250 cm⁻¹), aromatic C–Cl (750 cm⁻¹)

Key Observations :

  • The target compound’s cyanide group would exhibit a distinct IR absorption at ~2240 cm⁻¹, absent in other analogs.
  • Fluorine NMR shifts : The 2-fluorophenyl group would show characteristic ¹⁹F NMR signals near -115 ppm (meta to –S–) and splitting in ¹H NMR due to coupling with aromatic protons .
Table 3: Reported Bioactivities of Analogs
Compound Type Biological Activity Potency/IC₅₀ Reference
4-Acetamidophenyl derivative [1] Anti-S. aureus MIC: <10 µg/mL [1]
Benzofuran-oxadiazole [7] Antimicrobial (broad-spectrum) Moderate activity [7]
Indolylmethyl derivatives [6] Lipoxygenase (LOX) inhibition IC₅₀: 25–50 µM [6]
Thiazolylmethyl derivatives [3] Plant growth regulation Active at 100 ppm [3]

Key Inferences for the Target Compound :

  • The 2-fluorophenyl group may enhance antimicrobial activity, as halogenated analogs (e.g., 3-chlorophenyl [7]) show potency against pathogens.
  • The cyanocyclohexyl group’s lipophilicity could favor central nervous system (CNS) penetration or enzyme inhibition, similar to cyclohexyl-containing thiadiazoles [13].

Q & A

Q. What are the optimal synthetic routes for N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide?

The synthesis typically involves multi-step reactions, including oxadiazole ring formation followed by sulfanyl-acetamide coupling. Key steps include:

  • Cyclocondensation of 2-fluorophenyl hydrazide with cyanogen bromide to form the oxadiazole core.
  • Thiolation of the oxadiazole intermediate using Lawesson’s reagent.
  • Coupling with N-(1-cyanocyclohexyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Solvents like dichloromethane or THF are critical for intermediate solubility, and reaction times vary between 6–24 hours depending on the step .

Q. Which analytical techniques are essential for characterizing this compound?

Confirm structural integrity and purity using:

  • NMR spectroscopy (¹H, ¹³C, and 19F NMR) to verify substituent positions and electronic environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles under experimental conditions?

Preliminary data suggest:

  • Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane.
  • Stability: Stable at −20°C for long-term storage. Avoid prolonged exposure to light or moisture to prevent oxadiazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from assay-specific parameters (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) with cell-based (e.g., IL-6 ELISA) and in vivo models (e.g., murine inflammation) .
  • Dose-response curves : Compare IC₅₀ values across platforms to identify assay-specific biases .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Structural modifications to enhance bioavailability:

  • Prodrug approaches : Introduce ester groups at the acetamide moiety to improve membrane permeability .
  • Cyanocyclohexyl substituent tuning : Replace with smaller alkyl groups (e.g., methyl) to reduce logP and enhance aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxadiazole ring) for deuterium exchange .

Q. How does the fluorophenyl group influence structure-activity relationships (SAR) in target binding?

Computational and experimental SAR studies indicate:

  • Electron-withdrawing effects : The 2-fluorine atom enhances oxadiazole ring electron density, strengthening hydrogen bonding with kinase active sites (e.g., EGFR) .
  • Steric considerations : Bulkier substituents (e.g., 4-fluorophenyl) reduce binding affinity by 30–50%, as shown in molecular docking simulations .

Q. What methodologies address synthetic yield variability in large-scale production?

Critical parameters for reproducibility:

  • Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclocondensation) to prevent side reactions .
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura couplings; yields improve from 45% to 72% with optimized catalysts .
  • Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity batches .

Key Recommendations for Researchers

  • Prioritize reaction monitoring via TLC or LC-MS to identify intermediates .
  • Use molecular dynamics simulations to predict metabolite formation and toxicity .
  • Collaborate with crystallography facilities for X-ray structure determination to guide SAR .

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